molecular formula C25H22N2O3 B5057992 1,5,5-tribenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione

1,5,5-tribenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5057992
M. Wt: 398.5 g/mol
InChI Key: LFDSDLRBPHOMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5,5-tribenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as benzylbarbituric acid and has a molecular formula of C27H22N2O3. The synthesis method of this compound involves the reaction of benzylamine with diethyl malonate, followed by the condensation of the resulting product with urea.

Mechanism of Action

The mechanism of action of 1,5,5-tribenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed that this compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It has also been suggested that this compound may interact with metal ions in biological systems, leading to changes in their fluorescence properties.
Biochemical and physiological effects:
This compound has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 1,5,5-tribenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its antimicrobial activity and its potential use as a fluorescent probe for the detection of metal ions in biological systems. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

1,5,5-tribenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in various fields of science. Future research could focus on the development of new synthesis methods for this compound, as well as the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies could be conducted to explore the antimicrobial activity of this compound and its potential use in the development of new antibiotics.

Synthesis Methods

The synthesis of 1,5,5-tribenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of benzylamine with diethyl malonate, which results in the formation of benzyl diethyl malonate. The resulting product is then condensed with urea to yield this compound.

Scientific Research Applications

1,5,5-tribenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields of science. This compound has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

1,5,5-tribenzyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c28-22-25(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)23(29)27(24(30)26-22)18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDSDLRBPHOMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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